4-Ethoxymethoxybenzyl chloride

Protecting group strategy Orthogonal deprotection Carbohydrate chemistry

4‑Ethoxymethoxybenzyl chloride (IUPAC: 1‑(chloromethyl)‑4‑(ethoxymethoxy)benzene) is a para‑substituted benzyl halide (molecular formula C₁₀H₁₃ClO₂, MW 200.66 g/mol) that features an acid‑labile ethoxymethoxy (‑O‑CH₂‑O‑CH₂CH₃) acetal side‑chain. This structural motif distinguishes it from simpler benzyl chlorides and positions it as a specialized intermediate for constructing substituted aromatic systems.

Molecular Formula C10H13ClO2
Molecular Weight 200.66 g/mol
Cat. No. B8448250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxymethoxybenzyl chloride
Molecular FormulaC10H13ClO2
Molecular Weight200.66 g/mol
Structural Identifiers
SMILESCCOCOC1=CC=C(C=C1)CCl
InChIInChI=1S/C10H13ClO2/c1-2-12-8-13-10-5-3-9(7-11)4-6-10/h3-6H,2,7-8H2,1H3
InChIKeyOQOPFLWQMCAEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxymethoxybenzyl chloride: Core Chemical Profile and Procurement Rationale


4‑Ethoxymethoxybenzyl chloride (IUPAC: 1‑(chloromethyl)‑4‑(ethoxymethoxy)benzene) is a para‑substituted benzyl halide (molecular formula C₁₀H₁₃ClO₂, MW 200.66 g/mol) that features an acid‑labile ethoxymethoxy (‑O‑CH₂‑O‑CH₂CH₃) acetal side‑chain . This structural motif distinguishes it from simpler benzyl chlorides and positions it as a specialized intermediate for constructing substituted aromatic systems. Its primary documented role is as a precursor—via the corresponding benzyl methyl ether or alcohol—for the synthesis of 1,4‑dicarbosubstituted benzenes through a reductive lithiation/cross‑coupling sequence [1]. The compound is commercially available at typical purities of 95% for research‑scale use.

Why 4-Ethoxymethoxybenzyl chloride Cannot Be Replaced by Common Benzyl Halides


Generic substitution of 4‑Ethoxymethoxybenzyl chloride with conventional benzyl chlorides (e.g., benzyl chloride, 4‑methoxybenzyl chloride, or 4‑ethoxybenzyl chloride) is not feasible for applications requiring orthogonal deprotection or specific reactivity profiles. The ethoxymethoxy substituent is a mixed acetal that introduces an acid‑labile functionality absent in simple alkyl‑ or alkoxy‑substituted benzyl halides. While 4‑methoxybenzyl (PMB) ethers typically require oxidative (DDQ, CAN) or hydrogenolytic cleavage, the ethoxymethoxybenzyl (EOM‑Bn) group can be selectively removed under mild acidic conditions, providing a complementary deprotection strategy in complex synthetic sequences [1][2]. Additionally, the reductive lithiation pathway reported for 4‑ethoxymethoxybenzyl derivatives enables a direct route to 1,4‑dicarbosubstituted benzenes, a transformation not readily accessible from simpler benzyl halides without the acetal‑type directing/activating group [3].

Quantitative Evidence for Selecting 4-Ethoxymethoxybenzyl chloride Over Related Benzyl Halides


Orthogonal Deprotection: Acid-Labile EOM-Benzyl vs. Oxidatively Cleaved PMB-Benzyl

The ethoxymethoxybenzyl (EOM‑Bn) group, derived from 4‑Ethoxymethoxybenzyl chloride, is cleavable under acidic conditions, whereas the 4‑methoxybenzyl (PMB) group requires oxidative or hydrogenolytic conditions for removal. This orthogonality is critical for multi‑step syntheses where both protecting groups are present [1][2]. In a model system, p‑acetoxybenzyl (PAB) and p‑SEM‑benzyl ethers demonstrated quantitative cleavage (>95% yield) under specific conditions: NaOMe/MeOH (18 h, 60 °C) or DDQ (1 equiv, CH₂Cl₂, 30 min, 0 °C), while FeCl₃/Et₂O achieved cleavage in 5 min at 20 °C [2]. By class‑level inference, the EOM‑Bn group can be selectively deprotected in the presence of PMB ethers using acidic conditions.

Protecting group strategy Orthogonal deprotection Carbohydrate chemistry

Synthetic Utility: Reductive Lithiation Pathway to 1,4-Dicarbosubstituted Benzenes

4‑Ethoxymethoxybenzyl methyl ether (a direct derivative of the target chloride) is a demonstrated starting material for synthesizing 1,4‑dicarbosubstituted benzenes via a sequence involving reductive lithiation and metal‑catalyzed cross‑coupling with aromatic triflates [1]. This method provides a distinct advantage over traditional routes that rely on pre‑functionalized arenes. No direct yield comparison with alternative benzyl halides (e.g., 4‑methoxybenzyl chloride) is available in the same study, but the successful execution of this sequence underscores the unique reactivity conferred by the ethoxymethoxy substituent in facilitating the reductive lithiation step.

Reductive lithiation Cross-coupling 1,4-Dicarbosubstituted benzenes

Physicochemical Differentiation: Molecular Weight and Lipophilicity Relative to PMB-Cl

The ethoxymethoxy substituent increases molecular weight (200.66 g/mol) compared to 4‑methoxybenzyl chloride (PMB‑Cl; 156.61 g/mol) and benzyl chloride (126.58 g/mol). This increase in size and the additional oxygen atoms contribute to higher calculated lipophilicity (cLogP), which can influence phase‑transfer behavior in biphasic reactions and chromatographic purification . For procurement, this means that 4‑Ethoxymethoxybenzyl chloride is stoichiometrically heavier: 1.28× the mass of PMB‑Cl is required to deliver one equivalent of the benzylating agent, a factor that must be accounted for in cost‑per‑equivalent calculations and scale‑up planning.

Physicochemical properties Lipophilicity Reaction optimization

Reactivity Profile: Benzyl Chloride with Electron-Donating Acetal Substituent

The ethoxymethoxy group at the para position exerts an electron‑donating effect through resonance (+M effect), which can modulate the electrophilicity of the benzylic carbon toward nucleophilic attack (Sₙ2). This electronic influence is expected to render 4‑Ethoxymethoxybenzyl chloride slightly less reactive than unsubstituted benzyl chloride but potentially more selective. No direct kinetic comparison with 4‑methoxybenzyl chloride or 4‑ethoxybenzyl chloride has been reported. However, the presence of the acetal oxygen atoms may also influence solubility in polar aprotic solvents (e.g., DMF, DMSO), a practical consideration for reaction setup [1].

Nucleophilic substitution Electronic effects Benzylation kinetics

Optimal Application Scenarios for 4-Ethoxymethoxybenzyl chloride Based on Quantitative Evidence


Multi‑Step Oligosaccharide Synthesis Requiring Orthogonal Hydroxyl Protection

In solid‑phase oligosaccharide synthesis, persistent benzyl ethers are typically removed at the final step via hydrogenolysis. When an additional acid‑labile protecting group is needed for a specific hydroxyl that must be deprotected midway through the sequence, 4‑Ethoxymethoxybenzyl chloride can be used to install an EOM‑Bn ether. This group can be selectively cleaved under mild acidic conditions (e.g., HCl in THF or PPTS) without affecting coexisting PMB ethers (which require oxidative DDQ/CAN cleavage) or benzyl ethers (which require hydrogenolysis) [Section 3, Evidence 1]. This orthogonality is essential for complex glycan assembly.

Convergent Synthesis of 1,4‑Dicarbosubstituted Benzene Libraries

Medicinal chemistry programs exploring SAR around 1,4‑disubstituted benzene cores can use 4‑Ethoxymethoxybenzyl chloride as a starting material for preparing the corresponding benzyl methyl ether or alcohol, which then undergoes reductive lithiation and Pd‑catalyzed cross‑coupling with diverse aromatic triflates. This modular approach, as demonstrated by Azzena et al. (2004), enables rapid library synthesis without requiring pre‑functionalized 1,4‑dihalobenzenes, streamlining the exploration of chemical space [Section 3, Evidence 2].

Process Development for Acid‑Cleavable Linkers in Prodrug Design

The ethoxymethoxybenzyl group can serve as an acid‑cleavable linker in prodrug constructs, where release of the active pharmaceutical ingredient is triggered under mildly acidic conditions (e.g., tumor microenvironment or endosomal pH). This application leverages the intrinsic acid lability of the EOM‑Bn ether, which distinguishes it from the more robust PMB or benzyl linkers. Quantitative deprotection kinetics under physiologically relevant pH conditions would need to be established for each specific prodrug candidate.

Phase‑Transfer Catalyzed Benzylation in Biphasic Systems

The increased lipophilicity of 4‑Ethoxymethoxybenzyl chloride, compared to benzyl chloride and PMB‑Cl, can enhance its partitioning into organic phases during phase‑transfer catalyzed (PTC) benzylation reactions. This property may improve reaction rates and yields in biphasic systems (e.g., CH₂Cl₂/H₂O with tetrabutylammonium bromide), analogous to the ultrasonic‑facilitated PMB protection protocols reported by Luzzio and Chen (2008), where efficient phase transfer was critical for high yields [Section 3, Evidence 3].

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